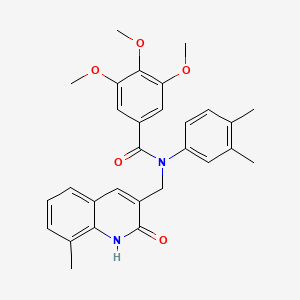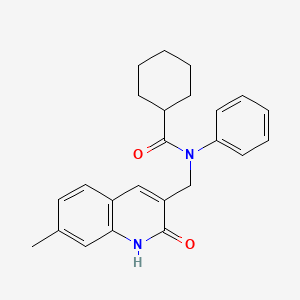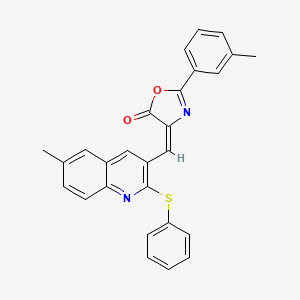
N-isopropyl-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-isopropyl-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as PTAA, is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields.
科学研究应用
N-isopropyl-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been studied for its potential applications in various fields such as fluorescence sensing, organic light-emitting diodes (OLEDs), and photovoltaic devices. In fluorescence sensing, this compound has been used as a fluorescent probe for the detection of metal ions and organic molecules. In OLEDs, this compound has been used as a hole transport material due to its high thermal stability and good charge transport properties. In photovoltaic devices, this compound has been used as a hole transport material and as a buffer layer to improve device performance.
作用机制
The mechanism of action of N-isopropyl-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is not fully understood, but it is believed to involve the interaction between the compound and the target molecule or material. In fluorescence sensing, this compound interacts with metal ions or organic molecules to produce a fluorescent signal. In OLEDs and photovoltaic devices, this compound acts as a hole transport material, allowing for the efficient transport of positive charge carriers.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound, as it has primarily been studied for its applications in materials science. However, some studies have suggested that this compound may have potential as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the main advantages of N-isopropyl-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is its high thermal stability, which makes it suitable for use in high-temperature applications such as OLEDs and photovoltaic devices. Additionally, this compound is relatively easy to synthesize and purify, making it a convenient material to work with in the lab. However, one limitation of this compound is its relatively low solubility in common solvents, which can make it difficult to work with in certain applications.
未来方向
There are several potential future directions for research on N-isopropyl-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. One area of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Additionally, there is potential for further exploration of this compound's applications in fluorescence sensing, OLEDs, and photovoltaic devices, as well as in other areas such as catalysis and drug delivery. Finally, more research is needed to fully understand the mechanism of action and potential biochemical and physiological effects of this compound.
合成方法
The synthesis of N-isopropyl-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide involves the reaction between 2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid and isopropylamine. The reaction is typically carried out in a solvent such as ethanol or methanol at a temperature of around 50-60°C for several hours. The resulting product is then purified using methods such as recrystallization or column chromatography.
属性
IUPAC Name |
2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-13(2)21-18(24)12-25-17-7-5-4-6-16(17)20-22-19(23-26-20)15-10-8-14(3)9-11-15/h4-11,13H,12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOGKGMSZZUBDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[1-(4-Fluorophenyl)sulfonylpiperidine-4-carbonyl]piperidine-4-carboxamide](/img/structure/B7720666.png)



![N'-cyclopentylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7720699.png)




![N-({N'-[(E)-[3-(benzyloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-[(4-methylphenyl)methyl]benzenesulfonamide](/img/structure/B7720735.png)
